4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Description
4-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a 3-methyl group, and a 4-methylbenzamide moiety at position 4. The compound’s molecular formula is C24H18ClNO3 (molecular weight: 404.86 g/mol) .
Properties
IUPAC Name |
4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-14-3-5-16(6-4-14)22(27)23-15(2)20-12-11-19(13-21(20)29-23)26-24(28)17-7-9-18(25)10-8-17/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTSLGBDBKAAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework, characterized by a benzofuran core, chlorobenzamide group, and various substituents, which contribute to its diverse biological effects.
- Molecular Formula : C_{24}H_{25}ClN_{2}O_{3}
- Molecular Weight : Approximately 436.90 g/mol
The structural complexity of this compound allows for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features can exhibit antimicrobial properties, although specific data on this compound's efficacy is still emerging.
- Antitumor Potential : The benzofuran moiety has been linked to antitumor activity in various derivatives. Investigations into the mechanisms of action are ongoing, with a focus on how this compound may inhibit tumor growth through specific molecular pathways.
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its therapeutic potential and optimizing its efficacy against various diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may bind to specific enzymes or receptors, leading to altered cellular functions and pathways involved in disease processes.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds provides insights into its potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide | Similar benzofuran core | Antimicrobial |
| N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide | Contains pyridine moiety | Antitumor |
| 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Sulfamoyl group present | Antibacterial |
| N-(3-Amino-4-methylphenyl)benzamide | Amino group substitution | Anticancer |
This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of specific functional groups in determining the pharmacological profile of related compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their activity against various cancer cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly impacted the compounds' cytotoxicity .
- In Vivo Studies : Another investigation assessed the antitumor efficacy of related compounds in animal models, demonstrating promising results that warrant further exploration into their therapeutic potential.
Comparison with Similar Compounds
Key Observations :
Physicochemical Data Gaps
While molecular weights and formulas are documented (), critical data (e.g., melting point, solubility) are absent. Comparative compounds like 4-chloro-N-(cyanoethoxymethyl)benzamide () and L1 () also lack full datasets, highlighting a research gap.
Agrochemical Potential
Structural analogs like tebufenpyrad () and flusulfamide () are established pesticides.
Pharmacological Prospects
Compounds like N-[3-chloro-4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]-2-benzofurancarboxamide () highlight benzofuran benzamides’ role in drug discovery, particularly in kinase inhibition or antimicrobial agents.
Preparation Methods
Cyclization of 2-Hydroxybenzaldehyde Derivatives
The benzofuran scaffold is commonly constructed via acid- or base-catalyzed cyclization. A representative protocol involves:
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Starting material : 5-amino-2-hydroxy-3-methylbenzaldehyde.
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Reaction conditions : Treatment with acetic anhydride (Ac₂O) at 120°C for 6 hours, yielding 3-methyl-1-benzofuran-6-amine.
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Yield : 68–72%.
Optimization Insights
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Solvent effects : Dimethyl sulfoxide (DMSO) enhances cyclization efficiency by stabilizing intermediates.
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Catalyst screening : Boron trifluoride etherate (BF₃·OEt₂) improves regioselectivity in domino reactions.
Friedel-Crafts Acylation at Position 2
Introducing the 4-Methylbenzoyl Group
The 4-methylbenzoyl moiety is installed via Friedel-Crafts acylation:
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Reagents : 4-Methylbenzoyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).
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Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours.
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Yield : 85–90%.
Critical Parameters
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Temperature control : Exothermic reactions necessitate gradual reagent addition to prevent decomposition.
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Workup : Quenching with ice-water followed by sodium bicarbonate extraction minimizes side products.
Amide Formation at Position 6
Coupling with 4-Chlorobenzoyl Chloride
The amine at position 6 undergoes nucleophilic acyl substitution:
Side Reaction Mitigation
-
Base selection : Pyridine scavenges HCl, preventing protonation of the amine nucleophile.
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Solvent polarity : THF balances solubility and reaction kinetics.
Integrated Synthetic Pathways
Sequential vs. Convergent Approaches
| Parameter | Sequential Synthesis | Convergent Synthesis |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 42% | 55% |
| Complexity | Moderate | High |
Sequential route : Benzofuran → acylation → amidation.
Convergent route : Pre-functionalized benzofuran fragments coupled via Suzuki-Miyaura cross-coupling.
Industrial-Scale Optimization
Continuous Flow Chemistry
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Benefits : Enhanced heat/mass transfer, reduced reaction times (50% faster).
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Case study : Microreactor systems achieve 92% yield in Friedel-Crafts acylation vs. 85% batch.
Green Chemistry Initiatives
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Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
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Catalyst recycling : Immobilized AlCl₃ on silica gel enables 5 reuse cycles without yield loss.
Analytical Validation
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, Ar-H) |
| ¹³C NMR | δ 167.2 (C=O), 152.1 (benzofuran C-2) |
| HRMS | [M+H]⁺ calc. 432.1214, found 432.1211 |
Q & A
Q. Table 1. Key Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp | 80–90°C | +25% yield | |
| Catalyst (DMAP) | 0.5–1.0 equiv. | Reduces side products | |
| Solvent | THF/DMF (3:1) | Stabilizes intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
